2-(Benzyloxy)-5-bromo-N-methylbenzamide
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Overview
Description
2-(Benzyloxy)-5-bromo-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-N-methylbenzamide typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl alcohol reacts with the appropriate benzyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-N-methylbenzamide undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: Zn/AcOH, H2/Pd-C
Substitution: NaOCH3, NaSR
Major Products
Oxidation: Benzaldehyde, Benzoic acid
Reduction: 2-(Benzyloxy)-N-methylbenzamide
Substitution: 2-(Benzyloxy)-5-substituted-N-methylbenzamide
Scientific Research Applications
2-(Benzyloxy)-5-bromo-N-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-N-methylbenzamide
- 2-(Benzyloxy)-5-chloro-N-methylbenzamide
- 2-(Benzyloxy)-5-fluoro-N-methylbenzamide
Uniqueness
2-(Benzyloxy)-5-bromo-N-methylbenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro and fluoro analogs .
Properties
IUPAC Name |
5-bromo-N-methyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDMAMYLWWHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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